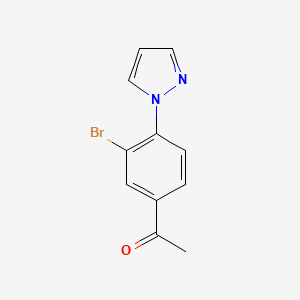

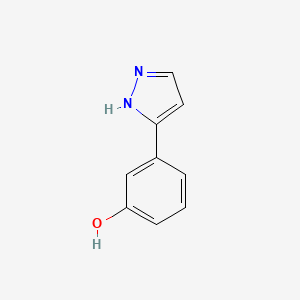

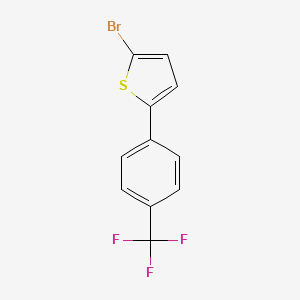

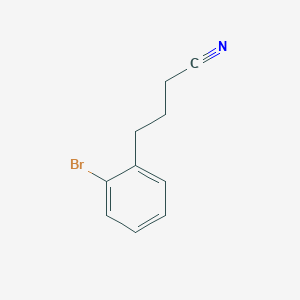

![molecular formula C10H9N3O4 B1524854 5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine CAS No. 26377-39-9](/img/structure/B1524854.png)

5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine

Overview

Description

5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine, also known as 5-BMOA, is an organic compound that has been widely used in the scientific research field. It is a heterocyclic compound that contains both nitrogen and oxygen atoms, and is classified as an oxadiazole. 5-BMOA has been studied extensively due to its potential application in various areas such as biochemistry, pharmacology, and organic synthesis.

Scientific Research Applications

Thiazole Synthesis

The compound 5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine is used in the synthesis of thiazoles, a class of organic compounds. Through a series of reactions involving 1,3,4-oxadiazoles, thiazoles were obtained, which were further processed to produce compounds with stabilized push-pull systems. These chemical transformations demonstrate the compound's utility in creating novel organic structures with potential applications in drug development and material science (Paepke et al., 2009).

Antimicrobial Activities

1,3,4-Oxadiazole derivatives, including structures related to this compound, have been synthesized and tested for their antimicrobial properties. These compounds have demonstrated efficacy against various microbial strains, indicating their potential in the development of new antimicrobial agents. This research showcases the relevance of 1,3,4-oxadiazole derivatives in addressing antibiotic resistance and finding new therapeutic options (Bektaş et al., 2007).

Antioxidant Activities

Further extending the applications of 1,3,4-oxadiazol-2-amine derivatives, studies have been conducted on their antioxidant activities. These compounds, through their structural variety, have shown potential in scavenging free radicals and chelating metal ions, suggesting their utility in the development of antioxidant therapies. The research into these activities is crucial for discovering new compounds that can mitigate oxidative stress, a factor in numerous diseases (Saundane et al., 2013).

Corrosion Inhibition

The corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid have been studied, with these compounds showing effectiveness in protecting mild steel against corrosion. This application is significant in industrial processes where corrosion resistance is critical, demonstrating the compound's utility beyond biomedical applications (Ammal et al., 2018).

Antifungal Evaluation

1,3,4-Oxadiazole derivatives have also been evaluated for their antifungal activities, showcasing promising results against various pathogenic fungal strains. This research highlights the potential of these compounds in developing new antifungal treatments, addressing the growing concern of fungal resistance to current medications (Nimbalkar et al., 2016).

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-yloxymethyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c11-10-13-12-9(17-10)4-14-6-1-2-7-8(3-6)16-5-15-7/h1-3H,4-5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLQYWLPNBRCRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCC3=NN=C(O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680508 | |

| Record name | 5-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26377-39-9 | |

| Record name | 5-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.